![molecular formula C9H6N2OS B3286176 2-Amino-4-(2-furyl)thiophene-3-carbonitrile CAS No. 82039-31-4](/img/structure/B3286176.png)
2-Amino-4-(2-furyl)thiophene-3-carbonitrile
Overview
Description
“2-Amino-4-(2-furyl)thiophene-3-carbonitrile” is a chemical compound . It is a derivative of 2-aminothiophene-3-carbonitrile .
Synthesis Analysis
The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives has been studied using high-speed vibration milling . The reaction conditions were optimized and the derivatives were obtained in good yield . This method has advantages in terms of short reaction time and facile conditions .Chemical Reactions Analysis
The Gewald reaction, which involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur, has been used to construct poly-substituted 2-aminothiophene . Many methods have been examined to optimize the reaction conditions for the Gewald reaction .Scientific Research Applications
Role in Medicinal Chemistry
Thiophene-based analogs, such as “2-Amino-4-(2-furyl)thiophene-3-carbonitrile”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “2-Amino-4-(2-furyl)thiophene-3-carbonitrile” could potentially be used in these fields.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that “2-Amino-4-(2-furyl)thiophene-3-carbonitrile” could be used in the development of new organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “2-Amino-4-(2-furyl)thiophene-3-carbonitrile” could be used in the production of these devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives play a significant role in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “2-Amino-4-(2-furyl)thiophene-3-carbonitrile” could be used in the production of OLEDs.
Therapeutic Applications
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-(2-furyl)thiophene-3-carbonitrile is the Enoyl-ACP Reductase Receptor . This receptor plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and virulence of many pathogenic bacteria .
Mode of Action
The compound interacts with its target receptor by binding to the active site, thereby inhibiting the function of the receptor . This interaction results in the disruption of the fatty acid synthesis pathway, leading to the inhibition of bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 2-Amino-4-(2-furyl)thiophene-3-carbonitrile is the fatty acid synthesis pathway . By inhibiting the Enoyl-ACP Reductase Receptor, the compound disrupts this pathway, leading to downstream effects such as the inhibition of bacterial growth .
Pharmacokinetics
The compound’sAbsorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were compared with the standard drug isoniazid
Result of Action
The primary result of the action of 2-Amino-4-(2-furyl)thiophene-3-carbonitrile is the inhibition of bacterial growth . By disrupting the fatty acid synthesis pathway, the compound prevents the bacteria from producing essential components for their survival, leading to their eventual death .
properties
IUPAC Name |
2-amino-4-(furan-2-yl)thiophene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c10-4-6-7(5-13-9(6)11)8-2-1-3-12-8/h1-3,5H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMZLMAJFIXAAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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